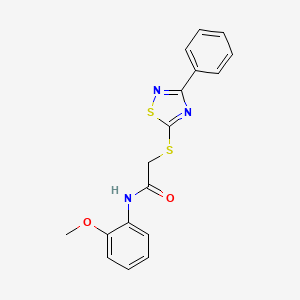

N-(2-甲氧基苯基)-2-((3-苯基-1,2,4-噻二唑-5-基)硫)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

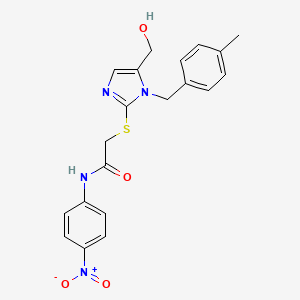

The compound "N-(2-methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide" is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen in its structure. Thiadiazole derivatives are known for their wide range of biological activities, including antimicrobial and anticancer properties. The presence of a methoxyphenyl group may influence the compound's binding affinity to various biological targets and enhance its pharmacological profile.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) as seen in the synthesis of similar compounds . The process may involve intermediate steps where different substituents are introduced to the core structure to achieve the desired chemical properties.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring. The substitution at the 2nd position of this ring with an acetamide group and the presence of a methoxyphenyl group are critical for the biological activity of these compounds. X-ray crystallography, IR-NMR spectroscopy, and quantum chemical computational methods are often used to characterize the structure and confirm the identity of these compounds .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions due to their reactive sites. The amide group can engage in hydrogen bonding, which is significant for the biological activity and solubility of the compound. The thiadiazole ring can also undergo nucleophilic substitution reactions, which can be utilized to synthesize further modified derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the thiadiazole ring. Computational methods like density functional theory (DFT) can predict these properties and help in understanding the compound's behavior in different environments. The molecular electrostatic potential (MEP) distribution and frontier molecular orbitals (FMOs) are theoretical tools used to predict the reactivity of the compound .

Relevant Case Studies

Thiadiazole derivatives have been evaluated for their antimicrobial activities against several strains of microbes, showing significant activity . They have also been studied as selective antagonists for human adenosine A3 receptors, with some compounds exhibiting high binding affinity and selectivity, which is crucial for the development of new therapeutic agents . Additionally, these compounds have been screened for their cytotoxicity on various cancer cell lines, with some showing promising results .

科学研究应用

抗癌和抗病毒活性

选择性人类腺苷A3受体拮抗剂

已合成与N-(2-甲氧基苯基)-2-((3-苯基-1,2,4-噻二唑-5-基)硫)乙酰胺相关的化合物,并对其针对人类腺苷A3受体的选择性和拮抗性进行评估,这对癌症治疗以及可能通过这些途径介导的其他疾病具有影响。该研究突出了合成具有高亲和力和选择性的衍生物,这些衍生物与人类腺苷A3受体有关,该受体参与各种生理和病理过程,包括癌症(Jung et al., 2004)。

抗癌药物

另一项研究侧重于合成和体外细胞毒性评估N-(5-巯基-1,3,4-噻二唑-2-基)-2-苯乙酰胺衍生物作为潜在的抗癌药物。这些化合物已在各种癌细胞系中进行了测试,为进一步研究它们在癌症治疗中的用途提供了基础(Mohammadi-Farani et al., 2014)。

抗微生物和抗氧化性能

抗微生物评估

已合成该化合物的衍生物并对其抗微生物性能进行了测试。研究表明对各种细菌和真菌菌株具有显著活性,指向在应对抗生素耐药感染方面的潜在应用(Noolvi et al., 2016)。

抗氧化、抗微生物和毒性性能

研究还探讨了新型Δ2-1,3,4-噻二唑啉和Δ2-1,3,4-硒二唑啉衍生物,包括N-(4-乙酰基-5-芳基-4,5-二氢-1,3,4-噻二唑-2-基)乙酰胺化合物的抗氧化、抗微生物和毒性性能。这些化合物显示出有希望的抗菌活性和抗氧化效率,表明它们在制药应用中的潜力(Al-Khazragie et al., 2022)。

药理学评估

- β3-肾上腺素受体激动剂:寻找用于治疗肥胖和2型糖尿病的选择性β3-肾上腺素受体激动剂导致合成和评估具有苯氧丙醇胺基团的N-苯基-(2-氨基噻唑-4-基)乙酰胺。其中一些化合物显示出显著的激动活性和对其他肾上腺素受体的选择性,以及在啮齿动物模型中的降糖活性,突显了它们的潜在治疗价值(Maruyama et al., 2012)。

属性

IUPAC Name |

N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-22-14-10-6-5-9-13(14)18-15(21)11-23-17-19-16(20-24-17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCCRXBXENXSBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(dithiolan-3-yl)-N-[[3-(2-oxo-3H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide](/img/structure/B2547487.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2547490.png)

![[2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B2547492.png)

![2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2547493.png)

![4-Methyl-1-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B2547494.png)

![2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2547496.png)

![6-acetyl-2-[(2-phenylsulfanylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2547498.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2547504.png)

![4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B2547508.png)